molecular formula C22H12ClNO5 B11052891 4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione

4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione

Cat. No.: B11052891
M. Wt: 405.8 g/mol
InChI Key: MGCXEOSWRAJTEN-UHFFFAOYSA-N
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Description

4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted anthraquinone core, an amino group attached to a methylphenyl ring, and a dioxole ring fused to the anthraquinone system. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroanthraquinone and 4-methylaniline.

    Formation of Intermediate: The initial step involves the nitration of 4-chloroanthraquinone to introduce a nitro group, followed by reduction to form the corresponding amino derivative.

    Coupling Reaction: The amino derivative is then coupled with 4-methylaniline under acidic conditions to form the desired aminoanthraquinone intermediate.

    Cyclization: The final step involves cyclization with appropriate reagents to form the dioxole ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the anthraquinone core, potentially yielding hydroquinone derivatives.

    Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and functionalized dioxole compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione is used as a precursor for the synthesis of complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anticancer or antimicrobial properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological activities and pathways. For example, its quinone moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroanthraquinone: Shares the anthraquinone core but lacks the amino and dioxole groups.

    4-Methylaniline: Contains the methylphenylamino group but lacks the anthraquinone and dioxole components.

    Anthraquinone-2-carboxylic acid: Similar anthraquinone structure with different functional groups.

Uniqueness

4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione is unique due to its combination of chloro, amino, and dioxole functionalities. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H12ClNO5

Molecular Weight

405.8 g/mol

IUPAC Name

4-chloro-5-(4-methylanilino)naphtho[2,3-g][1,3]benzodioxole-2,6,11-trione

InChI

InChI=1S/C22H12ClNO5/c1-10-6-8-11(9-7-10)24-17-14-15(20-21(16(17)23)29-22(27)28-20)19(26)13-5-3-2-4-12(13)18(14)25/h2-9,24H,1H3

InChI Key

MGCXEOSWRAJTEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)OC(=O)O3)Cl

Origin of Product

United States

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